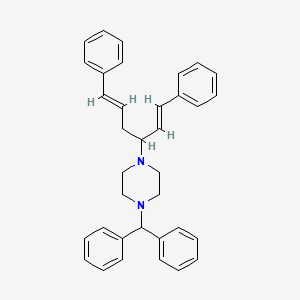
Clarithromycin Impurity G (Mixture of Z and E Isomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clarithromycin Impurity G (Mixture of Z and E Isomers) is an impurity of Clarithromycin . Clarithromycin is an antibiotic widely used in treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Helicobacter pylori infections associated with peptic ulcers .
Synthesis Analysis
Controlling the isomeric impurity in a key raw material is critical to achieve the corresponding pure isomer-free targeted active pharmaceutical ingredient (API) in downstream processing . A scalable process for the preparation of substantially pure clarithromycin 9-(E)-oxime, with less than 1.2% of the (Z)-isomer, has been demonstrated . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .Molecular Structure Analysis
The molecular formula of Clarithromycin Impurity G (Mixture of Z and E Isomers) is C39H72N2O13 . The molecular weight is 777.01 .Chemical Reactions Analysis
The pure clarithromycin 9-(E)-oxime obtained was subjected to the Beckmann rearrangement, thereby converting it into the pure 9a-lactam scaffold . Additionally, a few other impurities were identified and controlled at each stage .Physical And Chemical Properties Analysis
The density of Clarithromycin Impurity G (Mixture of Z and E Isomers) is predicted to be 1.23±0.1 g/cm3 . The boiling point is predicted to be 812.6±75.0 °C .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
Clarithromycin is known for its broad-spectrum antimicrobial activity, effective against a variety of Gram-positive and Gram-negative organisms, atypical pathogens, and some anaerobes. It demonstrates significant in vitro activity against pathogens such as Bacteroides melaninogenicus, Chlamydia pneumoniae, Chlamydia trachomatis, Mycobacterium chelonae subspecies--chelonae and--abscessus, Mycobacterium leprae, Mycobacterium marinum, Mycobacterium avium complex, Legionella spp., and, when combined with its 14-hydroxy metabolite, against Haemophilus influenzae. Clarithromycin's antimicrobial activity is believed to be enhanced by the formation of the active 14-hydroxy metabolite in vivo (Peters & Clissold, 1992).
Pharmacokinetic Properties
Clarithromycin has a superior pharmacokinetic profile compared to erythromycin, which facilitates twice-daily administration, potentially increasing compliance among outpatients. The drug and its active metabolite are found in higher concentrations in respiratory tract tissues and fluids than in plasma, enhancing its effectiveness in treating respiratory infections (Langtry & Brogden, 1997).
Treatment of Respiratory Tract Infections
Clarithromycin has been confirmed to be clinically effective in treating infections of the lower and upper respiratory tracts, including those associated with atypical pathogens. It has been found as effective as erythromycin and other appropriate drugs like beta-lactams in some infections. Notably, it shows promise in treating immunocompromised patients infected with pathogens like M. avium complex and M. chelonae sp. Initial trials indicate that clarithromycin, alone or in combination with other antimicrobials, can be effective in eradicating or ameliorating these infections (Peters & Clissold, 1992).
Quality Control and Analytical Techniques
Quality assurance and control are crucial in pharmaceutical industries, and clarithromycin's quality is often assessed through various analytical methods. Techniques for the quantitative determination of clarithromycin in pharmaceutical formulations and biological samples are essential for maintaining drug quality and ensuring safety in drug therapy (Sherazi et al., 2019).
Environmental Impact and Removal Techniques
Given the clinical importance of clarithromycin and the rise in resistance among pathogenic bacteria, these antibiotics have been extensively researched for their occurrence in different wastewater and the removal of these drugs. Techniques such as membrane separation, activated carbon adsorption, advanced oxidation processes, biodegradation, and disinfection are used for the removal of macrolides like clarithromycin from wastewater treatment processes (Abbasi & Ahmadi, 2021).
Orientations Futures
The fine-tuned process was successfully upscaled to a multikilogram scale, enabling the large-scale manufacturing of potential APIs derived from this scaffold . This could significantly ease the further development of compounds derived from them, since the orientation of an oxime defines the regioisomer content in the lactam obtained after a Beckmann rearrangement .
Propriétés
Numéro CAS |
107216-09-1 |
|---|---|
Nom du produit |
Clarithromycin Impurity G (Mixture of Z and E Isomers) |
Formule moléculaire |
C39H72N2O13 |
Poids moléculaire |
777.01 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



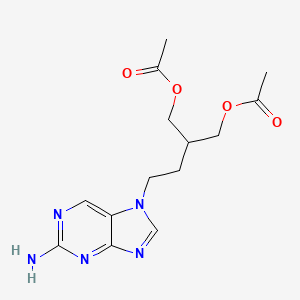
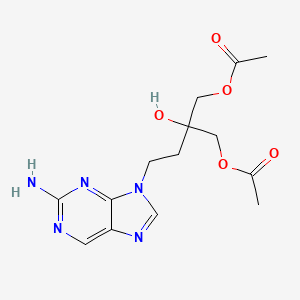
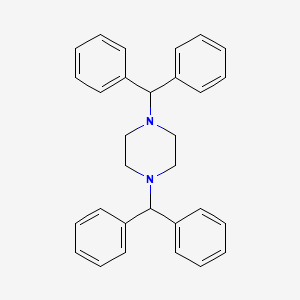
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
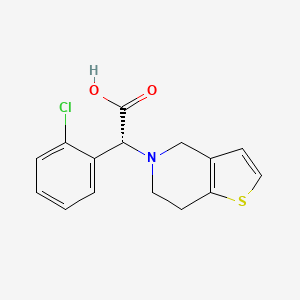

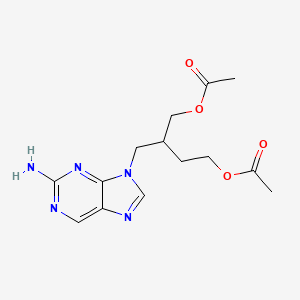


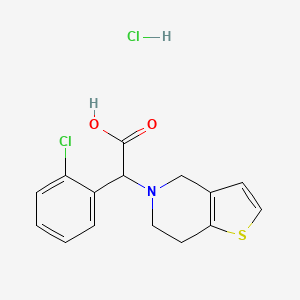
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)
